N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide

Description

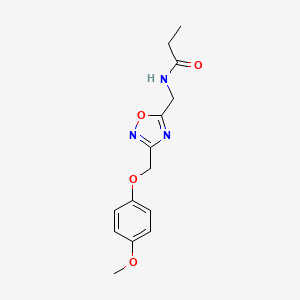

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group at position 3 and a propionamide-linked methyl group at position 3. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, particularly in drug candidates targeting enzymes or receptors .

Properties

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-3-13(18)15-8-14-16-12(17-21-14)9-20-11-6-4-10(19-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTCQJHJROGOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₄. The presence of the oxadiazole ring and methoxyphenoxy substituents is significant as these groups are often associated with enhanced biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄ |

| Molecular Weight | 341.36 g/mol |

| Structure | Chemical Structure |

The biological activity of compounds like this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole moiety can inhibit various enzymes involved in cancer progression and inflammation.

- Interaction with Nucleic Acids : The compound may bind selectively to DNA or RNA, interfering with replication or transcription processes.

- Modulation of Signaling Pathways : It may affect pathways involving growth factors and kinases that are crucial in cancer cell proliferation.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. Structural modifications on the oxadiazole scaffold have been shown to enhance cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study examining the effects of oxadiazole derivatives on different cancer cell lines (e.g., HeLa and MCF-7), it was found that certain modifications led to increased growth inhibition compared to standard chemotherapeutics. The mechanism was linked to the inhibition of telomerase activity and histone deacetylase (HDAC), which are critical for cancer cell survival and proliferation .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. The methoxyphenoxy group can enhance lipophilicity, allowing better membrane penetration and interaction with inflammatory mediators.

Research Findings:

A study demonstrated that derivatives with similar structures exhibited reduced levels of pro-inflammatory cytokines in vitro when tested on macrophage cell lines exposed to lipopolysaccharides (LPS). This suggests that this compound may modulate inflammatory responses effectively .

Pharmacological Potential

Given its structural features and preliminary biological activity data, this compound represents a promising candidate for further pharmacological evaluation. Its ability to target multiple pathways involved in disease processes positions it as a versatile therapeutic agent.

Comparison with Similar Compounds

Research Findings and Implications

- Synthesis : The target compound can likely be synthesized via [3+2] cycloaddition between nitrile oxides and amidoximes, as described in for analogous oxadiazoles .

- Structure-Activity Relationship (SAR): The 4-methoxyphenoxy group may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or proteases) . Propionamide’s flexibility could improve target engagement compared to rigid sulfonyl groups in .

- Toxicity Considerations : Propanamide derivatives in (e.g., propanil) exhibit herbicidal activity, but the target’s oxadiazole core likely reduces unintended bioactivity .

Q & A

Q. What are the key synthetic challenges in preparing N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including oxadiazole ring formation and amide coupling. Challenges include side reactions during cyclization (e.g., incomplete ring closure) and regioselectivity issues. Controlled conditions (e.g., anhydrous solvents, inert atmosphere) and real-time monitoring via NMR spectroscopy or HPLC are critical . Purification via column chromatography with gradient elution is recommended to isolate intermediates .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

- NMR spectroscopy (¹H/¹³C): Resolves aromatic protons from the 4-methoxyphenoxy group and confirms methylene linkages .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, especially for the oxadiazole core .

- FT-IR spectroscopy : Identifies characteristic amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole C=N bands (~1550 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the oxadiazole ring or oxidation of the methoxyphenoxy group. Stability should be verified via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

Density functional theory (DFT) predicts electron density distribution in the oxadiazole ring, aiding in understanding nucleophilic/electrophilic reactivity . Molecular docking (using AutoDock Vina) can identify potential biological targets (e.g., enzymes, receptors) by analyzing binding affinities. For example, the methoxyphenoxy group may interact with hydrophobic pockets in target proteins .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays)?

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .

- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .

- Dose-response curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to confirm reproducibility .

Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) inform scale-up synthesis for preclinical studies?

- Kinetic studies : Use in situ IR to monitor oxadiazole formation rates and identify rate-limiting steps .

- Thermodynamic profiling : Calculate Gibbs free energy (ΔG) for intermediate steps to optimize solvent selection (e.g., DMF vs. THF) .

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic amide coupling .

Q. What in vivo experimental designs are appropriate for evaluating toxicity and pharmacokinetics?

- Acute toxicity : Administer escalating doses (10–100 mg/kg) to Wistar rats, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

- Pharmacokinetics : Conduct LC-MS/MS analysis of plasma samples to determine bioavailability, half-life, and metabolite profiles .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.